2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide
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Overview
Description
2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a chloro group, a hexylthioethyl side chain, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide typically involves multiple steps, starting from the phenothiazine core. The process includes:
Chlorination: Introduction of the chloro group to the phenothiazine core.
Thioether Formation: Attachment of the hexylthioethyl side chain through a nucleophilic substitution reaction.
Carboxamide Formation: Introduction of the carboxamide group via an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets. The phenothiazine core is known to interact with various receptors and enzymes, potentially modulating their activity. The chloro and thioether groups may enhance its binding affinity and specificity, while the carboxamide group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar structural features.
Thioridazine: Contains a similar phenothiazine core but different substituents.
Fluphenazine: Another phenothiazine with a different substitution pattern.
Uniqueness
2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives.
Properties
CAS No. |
53056-71-6 |
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Molecular Formula |
C21H25ClN2OS2 |
Molecular Weight |
421.0 g/mol |
IUPAC Name |
2-chloro-N-(2-hexylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C21H25ClN2OS2/c1-2-3-4-7-13-26-14-12-23-21(25)24-17-8-5-6-9-19(17)27-20-11-10-16(22)15-18(20)24/h5-6,8-11,15H,2-4,7,12-14H2,1H3,(H,23,25) |
InChI Key |
CBNMMEXDPIIHTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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